Cas no 1805284-91-6 (5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)

5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride
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- インチ: 1S/C7H2ClF2IN2O2S/c8-16(14,15)6-4(11)3(1-12)2-13-5(6)7(9)10/h2,7H
- InChIKey: DGINDJAYNCFTHP-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=CN=C(C(F)F)C=1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 404
- トポロジー分子極性表面積: 79.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041882-1g |
5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride |
1805284-91-6 | 97% | 1g |
$1,460.20 | 2022-04-01 |
5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chlorideに関する追加情報
Introduction to 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride (CAS No. 1805284-91-6)
5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. With the CAS number 1805284-91-6, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a cyano group, a difluoromethyl substituent, and an iodo atom, make it a versatile building block for drug discovery and material science applications.
The compound’s structure is characterized by a pyridine core, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the cyano group at the 5-position introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating further functionalization. The difluoromethyl group at the 2-position is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability and binding affinity in drug molecules. This substitution pattern has been extensively studied for its potential in enhancing pharmacological properties.
The iodopyridine moiety at the 4-position adds another layer of reactivity, allowing for further derivatization through cross-coupling reactions such as Suzuki or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the development of novel therapeutic agents. The sulfonyl chloride functionality at the 3-position is another key feature, as it readily participates in nucleophilic substitution reactions to form sulfonamides or other sulfonate derivatives. These derivatives often exhibit improved bioavailability and target specificity.
In recent years, 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride has been explored in several cutting-edge research projects aimed at developing innovative treatments for various diseases. One notable area of interest is its application in oncology research. The combination of fluorinated aromatic systems and heterocyclic scaffolds has shown promise in disrupting cancer cell proliferation and angiogenesis. Preclinical studies have demonstrated that derivatives of this compound can selectively inhibit key enzymes involved in tumor growth, offering a potential therapeutic strategy against resistant forms of cancer.
Additionally, the compound has been investigated for its antimicrobial properties. The structural motifs present in 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride have been found to interfere with bacterial cell wall synthesis and DNA replication, making it a candidate for developing new antibiotics. Researchers have reported promising results in vitro, where derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. This highlights the importance of exploring novel scaffolds in combating emerging infectious diseases.
The agrochemical industry has also recognized the potential of this compound as a precursor for developing advanced pesticides and herbicides. The unique reactivity of its functional groups allows for the creation of molecules that can selectively target pests while minimizing environmental impact. Recent studies have shown that sulfonyl chloride derivatives derived from 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride can inhibit key metabolic pathways in weeds and insects, offering an effective solution to crop protection challenges.
The synthesis of 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the difluoromethyl group is often incorporated via halogen-metal exchange followed by quenching with a fluorinated electrophile. The iodination step requires careful optimization to ensure high regioselectivity and yield. Finally, the sulfonyl chloride functionality is introduced through reaction with chlorosulfonic acid or other sulfonation agents.
Quality control and analytical characterization are critical aspects when handling 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and structural integrity. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets the stringent requirements for pharmaceutical applications.
The growing demand for 5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride underscores its importance in modern chemical synthesis and drug development. As research continues to uncover new applications for this compound, its role as a key intermediate is expected to expand further. Collaborative efforts between academia and industry are essential to optimize synthetic routes, improve yields, and explore novel derivatives that can address unmet medical needs.
In conclusion,5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride (CAS No. 1805284-91-6) represents a fascinating molecule with diverse applications across multiple industries. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research progresses, we can anticipate further breakthroughs that will leverage this compound’s potential to advance scientific discovery and improve human health.
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